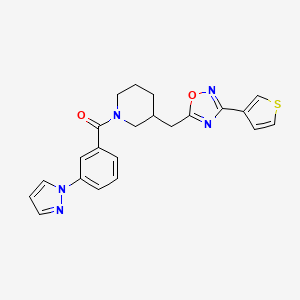
(3-(1H-pyrazol-1-yl)phenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(1H-pyrazol-1-yl)phenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic compound known for its unique structural features and diverse potential applications. This compound encompasses multiple functional groups including pyrazole, thiophene, oxadiazole, and piperidine, which contribute to its broad range of chemical reactivity and utility in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1H-pyrazol-1-yl)phenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone typically involves a multi-step process. Here is an illustrative approach:
Starting Material Preparation: : Synthesize 3-(1H-pyrazol-1-yl)phenylamine from commercially available precursors through functional group manipulation such as nitration, reduction, and cyclization.
Thiophene and Oxadiazole Coupling: : Prepare 3-(thiophen-3-yl)-1,2,4-oxadiazole by reacting thiophene-3-carboxylic acid with hydrazine to form the corresponding hydrazide, followed by cyclization with cyanogen bromide.
Final Coupling Step: : Couple the 3-(1H-pyrazol-1-yl)phenylamine with 3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine using a condensation reaction facilitated by a suitable dehydrating agent like thionyl chloride.
Industrial Production Methods
For industrial-scale production, the process could be optimized by:
Using continuous flow reactors to enhance reaction efficiency.
Employing catalysts to accelerate reaction rates and improve yields.
Implementing purification methods such as crystallization or chromatography to ensure high product purity.
Chemical Reactions Analysis
Types of Reactions
(3-(1H-pyrazol-1-yl)phenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone undergoes a variety of chemical reactions, including:
Oxidation: : The compound can be oxidized using agents like potassium permanganate, resulting in the formation of carboxylic acids or other oxidized derivatives.
Reduction: : It undergoes reduction reactions, for example, the nitro groups (if any) can be reduced to amines using hydrogenation catalysts.
Substitution: : Nucleophilic or electrophilic substitutions can occur at the pyrazole, thiophene, and oxadiazole moieties using various halogenating agents and nucleophiles.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in aqueous conditions.
Reduction: : Hydrogen gas with palladium on carbon catalyst.
Substitution: : Halogenating agents like N-bromosuccinimide (NBS).
Major Products
The major products formed from these reactions include derivatives with modified functional groups such as carboxylic acids, alcohols, and substituted heterocycles.
Scientific Research Applications
Chemistry
In chemistry, the compound serves as a building block for the synthesis of more complex molecules, particularly in heterocyclic chemistry.
Biology
In biology, it is used in the study of enzyme inhibition, receptor binding, and molecular interactions due to its unique structural moieties.
Medicine
Industry
Industrially, it may be used in the development of advanced materials, such as polymers with specific electronic or optical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects typically involves interactions with biological macromolecules:
Molecular Targets: : These include enzymes, receptors, and proteins that bind to the various functional groups of the compound.
Pathways Involved: : The pathways may involve inhibition of enzymatic activity or modulation of receptor signaling, resulting in downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
(3-(1H-pyrazol-1-yl)phenyl)(3-(thiophen-3-yl)piperidin-1-yl)methanone
(3-(1H-pyrazol-1-yl)phenyl)(3-(1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
(3-(1H-pyrazol-1-yl)phenyl)(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)ethanone
Unique Features
The uniqueness of (3-(1H-pyrazol-1-yl)phenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone lies in its combined structural motifs, making it versatile for binding to various molecular targets and participating in diverse chemical reactions.
That wraps up an insightful look at this compound. Hope it helps! Anything else on your mind?
Properties
IUPAC Name |
(3-pyrazol-1-ylphenyl)-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S/c28-22(17-5-1-6-19(13-17)27-10-3-8-23-27)26-9-2-4-16(14-26)12-20-24-21(25-29-20)18-7-11-30-15-18/h1,3,5-8,10-11,13,15-16H,2,4,9,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVZQMQARFHHQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)N3C=CC=N3)CC4=NC(=NO4)C5=CSC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![13-chloro-5-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2832814.png)
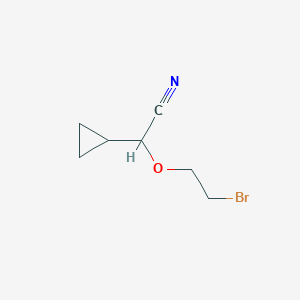
![3-Methyl-1-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]urea](/img/structure/B2832817.png)

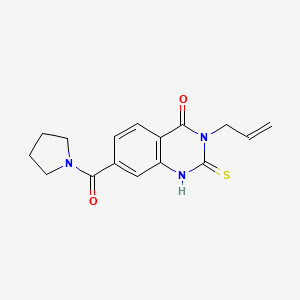
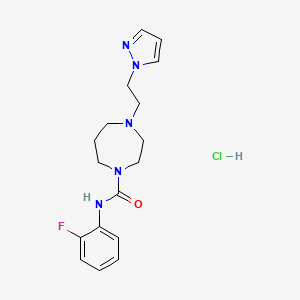

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]acetamide](/img/structure/B2832825.png)

![4-(dimethylamino)-N-[3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]benzamide](/img/structure/B2832828.png)
![N-(3,4-dimethoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2832831.png)
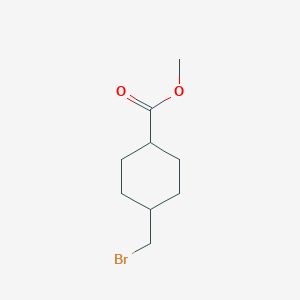

![2-(hydroxymethyl)-5-{[3-(trifluoromethyl)benzyl]oxy}-4H-pyran-4-one](/img/structure/B2832836.png)
